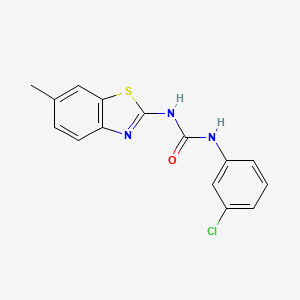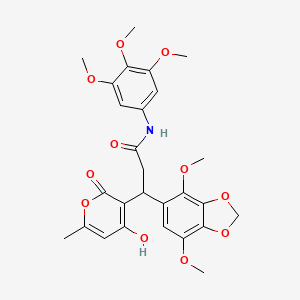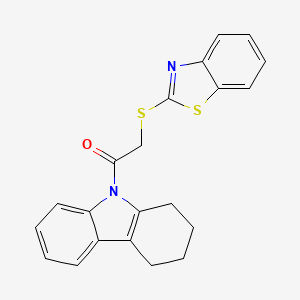![molecular formula C28H24N2O8S3 B11035897 dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve described belongs to the class of dithiole derivatives. These compounds exhibit intriguing properties due to their unique structural features. Let’s break it down further:
Name: Dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
Structure: A complex arrangement of fused rings, including a quinoline core, a dithiole ring, and a nitrophenyl moiety.
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: While specific synthetic routes may vary, researchers have employed multistep reactions to construct this compound. Key steps include cyclization, esterification, and thioxo ring formation.
Precursors: Starting materials include appropriately substituted quinolines, dithiole-4,5-dicarboxylic acid, and the nitrophenyl moiety.
Reaction Conditions: These reactions typically occur under controlled temperature, solvent, and catalyst conditions.
Scale-Up: Industrial production involves optimizing the synthetic route for large-scale manufacturing.
Process Efficiency: Researchers and chemical engineers work to improve yields, minimize waste, and enhance safety.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding dihydro derivatives.
Substitution: Substituents on the quinoline ring may be modified via nucleophilic substitution.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides) play crucial roles.
Hydroxylated Derivatives: Hydroxylation at specific positions can lead to diverse products.
Thiolated Compounds: Thiol groups in the dithiole ring contribute to its reactivity.
Aplicaciones Científicas De Investigación
Chemistry::
Materials Science: Dithiole derivatives find applications in organic electronics, sensors, and conductive materials.
Catalysis: These compounds may serve as ligands or catalysts in various reactions.
Antioxidant Properties: Some dithiole derivatives exhibit antioxidant effects.
Anti-Inflammatory Potential: Research explores their impact on inflammation pathways.
Drug Development: Targeting specific molecular pathways using these compounds shows promise.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides or herbicides.
Functional Materials: Incorporation into coatings, polymers, or electronic devices.
Mecanismo De Acción
Target Proteins: Interaction with specific enzymes or receptors.
Signaling Pathways: Modulation of cellular signaling cascades.
Biochemical Effects: Influencing cellular processes.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to other dithiole derivatives.
Similar Compounds: Explore related structures, such as other dithioles or quinolines.
Propiedades
Fórmula molecular |
C28H24N2O8S3 |
|---|---|
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
dimethyl 2-[8-methoxy-2,2-dimethyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O8S3/c1-28(2)24(39)20(27-40-22(25(32)37-4)23(41-27)26(33)38-5)17-7-6-8-18(36-3)21(17)29(28)19(31)14-11-15-9-12-16(13-10-15)30(34)35/h6-14H,1-5H3/b14-11+ |
Clave InChI |
ROJUIWIFEMRBAX-SDNWHVSQSA-N |
SMILES isomérico |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
SMILES canónico |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dichlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035814.png)
![ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11035822.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)

![ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate](/img/structure/B11035848.png)
![1-{4-[2-(3,4-Dimethoxyphenyl)acetyl]piperazino}-2-butyn-1-one](/img/structure/B11035855.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11035859.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11035868.png)

![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)

![2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035889.png)
